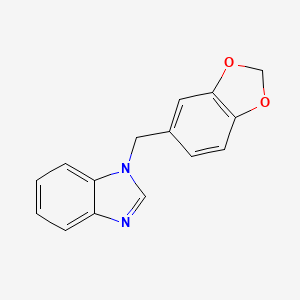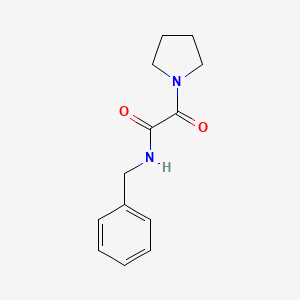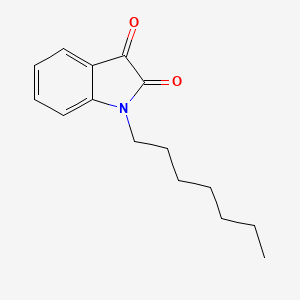
4-(3-Pyridyl)-1,3-dithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Pyridyl)-1,3-dithiol-2-one, also known as Pyrithione or PT, is a chemical compound with a molecular formula of C5H5NOS2. It is widely used in various fields, including medicine, agriculture, and industry, due to its antifungal, antibacterial, and antiprotozoal properties. Pyrithione has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-(3-Pyridyl)-1,3-dithiol-2-one is still not completely understood. However, it is believed to work by interfering with the metabolism of microorganisms, leading to their death. 4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to inhibit the activity of various enzymes, including DNA and RNA polymerases, leading to the inhibition of DNA and RNA synthesis. It has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. 4-(3-Pyridyl)-1,3-dithiol-2-one has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Pyridyl)-1,3-dithiol-2-one has several advantages and limitations for lab experiments. Its antifungal, antibacterial, and antiprotozoal properties make it a valuable tool for studying microorganisms. However, its mechanism of action is still not completely understood, which can make it difficult to interpret experimental results. 4-(3-Pyridyl)-1,3-dithiol-2-one can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-Pyridyl)-1,3-dithiol-2-one. One area of research is the development of new drugs and therapies based on 4-(3-Pyridyl)-1,3-dithiol-2-one's antifungal, antibacterial, and antiprotozoal properties. Another area of research is the study of 4-(3-Pyridyl)-1,3-dithiol-2-one's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of 4-(3-Pyridyl)-1,3-dithiol-2-one is still not completely understood, and further research is needed to elucidate its effects on various enzymes and cellular processes.
Synthesemethoden
4-(3-Pyridyl)-1,3-dithiol-2-one can be synthesized through several methods, including the reaction of 2-mercaptopyridine with chloroacetic acid, the reaction of 2-mercaptopyridine with carbon disulfide and sodium hydroxide, and the reaction of 2-chloropyridine with sodium hydrosulfide. The most commonly used method involves the reaction of 2-mercaptopyridine with chloroacetic acid, which yields 4-(3-Pyridyl)-1,3-dithiol-2-one as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
4-(3-Pyridyl)-1,3-dithiol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antibacterial, and antiprotozoal properties, making it a promising candidate for the development of new drugs and therapies. 4-(3-Pyridyl)-1,3-dithiol-2-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-1,3-dithiol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-8-11-5-7(12-8)6-2-1-3-9-4-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUVHSMHZWVITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)
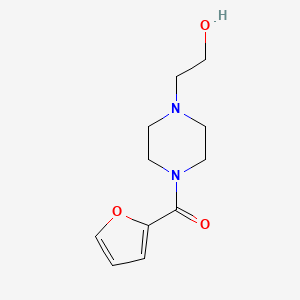

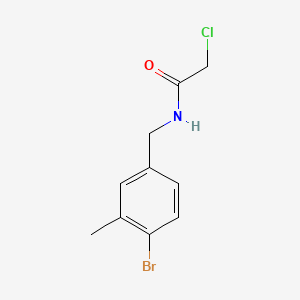
![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
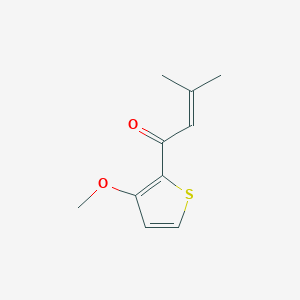
![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
